
4-Bromo-2,3,6-trifluorophenol
Overview
Description
4-Bromo-2,3,6-trifluorophenol is an organic compound with the molecular formula C6H2BrF3O It is a brominated and fluorinated phenol, characterized by the presence of bromine and fluorine atoms attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antimicrobial properties , suggesting potential targets could be microbial cells or specific enzymes within these cells.
Mode of Action
Based on the properties of similar compounds, it may interact with its targets by disrupting essential biological processes, leading to the inhibition of microbial growth .
Biochemical Pathways
Similar compounds have been shown to interfere with various metabolic processes in microbial cells .
Result of Action
Based on the properties of similar compounds, it may lead to the inhibition of microbial growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2,3,6-trifluorophenol . Factors such as pH, temperature, and presence of other substances can affect its antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,6-trifluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the electrophilic aromatic substitution reaction where phenol is treated with bromine and fluorine sources under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3,6-trifluorophenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the bromine and fluorine atoms.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are employed under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the phenol derivative with an arylboronic acid.
Scientific Research Applications
Organic Synthesis
4-Bromo-2,3,6-trifluorophenol serves as an important building block in organic synthesis. Its halogen atoms can participate in various substitution reactions, making it a versatile intermediate for synthesizing more complex molecules.
- Reactions Involving Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles in reactions such as:
- Alkylation : Involves the introduction of alkyl groups to the aromatic ring.
- Aryl-Aryl Coupling : Useful in forming biphenyl derivatives.
Medicinal Chemistry
The incorporation of fluorine into drug molecules often enhances their pharmacological properties. This compound is investigated for its potential as a scaffold in drug design due to:
- Increased Lipophilicity : The trifluoromethyl group increases the lipophilicity of compounds, which can improve membrane permeability.
- Biological Activity : Compounds derived from this phenol have shown activity against various biological targets, including enzymes and receptors.
Materials Science
In materials science, this compound is utilized in the development of new materials with specific properties:
- Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
- Liquid Crystals : Its unique structure may contribute to the formation of liquid crystalline phases with potential applications in display technologies.
Case Study 1: Synthesis of Fluorinated Compounds
Research has demonstrated the utility of this compound in synthesizing novel fluorinated compounds. For instance, a study showcased its use as a precursor for creating fluorinated biphenyl derivatives through palladium-catalyzed coupling reactions. This method allowed for high yields and selective functionalization at specific positions on the aromatic rings.
Case Study 2: Biological Evaluation
Another study focused on evaluating the biological activity of derivatives synthesized from this compound against specific enzyme targets. The results indicated that certain derivatives exhibited potent inhibitory effects on enzymes involved in metabolic pathways relevant to cancer treatment.
Comparison with Similar Compounds
2,3,6-Trifluorophenol: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2,3,5,6-tetrafluoroaniline: Contains additional fluorine atoms, leading to distinct chemical properties and uses.
Uniqueness: 4-Bromo-2,3,6-trifluorophenol is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Biological Activity
4-Bromo-2,3,6-trifluorophenol is a halogenated phenolic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique chemical structure, characterized by the presence of bromine and trifluoromethyl groups, contributes to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C_6H_3BrF_3O. The compound is notable for its trifluoromethyl groups which enhance lipophilicity and affect its interaction with biological targets. The presence of bromine introduces additional electron-withdrawing characteristics that can influence the compound's reactivity and biological interactions.
Property | Value |
---|---|
Molecular Weight | 215.99 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Toxicity | Moderate |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways related to cell survival and proliferation has been highlighted as a potential mechanism for its anticancer effects.
Enzyme Inhibition
This compound has been identified as an inhibitor of certain enzymes involved in metabolic processes. For instance, it has shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions when co-administered with other pharmaceuticals.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal tested the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial properties.
- Cancer Cell Apoptosis : In a laboratory setting, human breast cancer cells treated with varying concentrations of this compound exhibited a dose-dependent increase in apoptotic markers. Flow cytometry analysis confirmed significant apoptosis at higher concentrations (100 µM).
Properties
IUPAC Name |
4-bromo-2,3,6-trifluorophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHGAOPLTHSAQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479454 | |
Record name | Phenol, 4-bromo-2,3,6-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192446-70-1 | |
Record name | Phenol, 4-bromo-2,3,6-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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